molecular formula C13H13NO2 B13669545 Methyl 2-(2-aminonaphthalen-1-yl)acetate

Methyl 2-(2-aminonaphthalen-1-yl)acetate

Cat. No.: B13669545
M. Wt: 215.25 g/mol
InChI Key: LLBYRZBQZCMDGM-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminonaphthalen-1-yl)acetate is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminonaphthalen-1-yl)acetate typically involves the reaction of 2-aminonaphthalene with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminonaphthalene attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(2-aminonaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminonaphthalen-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Lacks the amino group, resulting in different reactivity and applications.

    Methyl 2-(6-aminonaphthalen-2-yl)acetate: Similar structure but with the amino group in a different position, affecting its chemical behavior and biological activity.

Uniqueness: Methyl 2-(2-aminonaphthalen-1-yl)acetate is unique due to the specific positioning of the amino group, which influences its reactivity and potential applications. Its dual functional groups (amino and ester) provide versatility in chemical synthesis and biological interactions.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(2-aminonaphthalen-1-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)8-11-10-5-3-2-4-9(10)6-7-12(11)14/h2-7H,8,14H2,1H3

InChI Key

LLBYRZBQZCMDGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

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